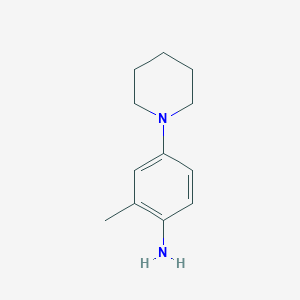

2-Methyl-4-(piperidin-1-yl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPRYUNMILQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325754 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73164-32-6 | |

| Record name | 2-METHYL-4-(1-PIPERIDINYL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Piperidin 1 Yl Aniline and Its Analogues

Retrosynthetic Analysis Strategies for 2-Methyl-4-(piperidin-1-yl)aniline

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. A primary disconnection can be made at the C-N bond between the aniline (B41778) ring and the piperidine (B6355638) moiety. This suggests a nucleophilic aromatic substitution (SNAr) reaction where piperidine acts as the nucleophile and a suitably activated 4-substituted-2-methylaniline derivative is the electrophile. Alternatively, a disconnection at the C-N bond can also lead to a cross-coupling strategy. Another key disconnection involves the amino group on the aniline ring, suggesting its introduction in a later step, possibly via the reduction of a nitro group. This approach often simplifies the synthesis by avoiding potential side reactions involving the reactive amino group.

Conventional Synthetic Routes to this compound

Nucleophilic Aromatic Substitution Approaches Utilizing Precursors

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for the synthesis of aryl amines. nih.govscranton.edu In the context of this compound, this typically involves the reaction of a 4-halo-2-methylaniline or a related precursor with piperidine. The success of this reaction often depends on the nature of the leaving group and the presence of activating groups on the aromatic ring. For instance, a nitro group ortho or para to the leaving group significantly facilitates the substitution. libretexts.org

A common precursor is 4-chloro-2-methylnitrobenzene. The reaction with piperidine displaces the chloride, followed by the reduction of the nitro group to yield the final product. The reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with reagents like iron in acetic acid or tin(II) chloride. chemicalbook.comchemicalbook.com

| Precursor | Reagent | Conditions | Product |

| 4-chloro-2-methylnitrobenzene | Piperidine | Heat | 1-(3-Methyl-4-nitrophenyl)piperidine |

| 1-(3-Methyl-4-nitrophenyl)piperidine | H₂, Pd/C | Room Temperature | This compound |

This table showcases a typical two-step synthesis of this compound via a nucleophilic aromatic substitution followed by reduction.

Reductive Amination Pathways for Piperidine Introduction

Reductive amination offers an alternative route for introducing the piperidine ring. researchgate.netjocpr.com This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netresearchgate.net While not a direct route to this compound from simple precursors, it can be employed in the synthesis of more complex analogues or when building the piperidine ring itself. For instance, a suitably substituted aniline could react with a ketone precursor to a piperidine ring, followed by cyclization and reduction. However, for the specific target compound, direct reductive amination is less common than SNAr or cross-coupling methods.

Cross-Coupling Strategies in the Synthesis of Aniline Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. researchgate.netbeilstein-journals.org This strategy can be applied to the synthesis of this compound by coupling piperidine with a suitable aryl halide or triflate, such as 4-bromo-2-methylaniline. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope. The advantage of this method lies in its generally high yields and functional group tolerance. researchgate.netnih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 4-Bromo-2-methylaniline | Piperidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | This compound |

| 4-Iodo-2-methylaniline | Piperidine | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | This compound |

This interactive table illustrates typical conditions for the Buchwald-Hartwig amination to synthesize this compound.

Advanced and Sustainable Synthetic Protocols for this compound

Catalytic Methods for Enhanced Synthesis of this compound

Recent advancements in catalysis have focused on developing more sustainable and efficient synthetic methods. For the synthesis of substituted anilines, this includes the use of more environmentally benign catalysts and reaction media. For instance, iron-based catalysts are being explored as a cheaper and less toxic alternative to palladium for cross-coupling reactions. researchgate.net

Furthermore, direct C-H amination reactions are emerging as a highly atom-economical approach. This strategy would involve the direct coupling of piperidine with 3-methylaniline, eliminating the need for pre-functionalized starting materials like aryl halides. While still an area of active research, successful C-H amination would represent a significant step towards a more sustainable synthesis of this compound and its analogues.

Flow Chemistry and Continuous Synthesis Applications for this compound

While specific research detailing the flow chemistry synthesis of this compound is not extensively documented in the provided results, the principles of continuous flow synthesis are widely applied to analogous reactions, such as the synthesis of anilines and piperidine-containing compounds. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for higher yields and purity.

For a multi-step synthesis that could be adapted to a continuous flow process for this compound, one might consider a sequence involving the nitration of a substituted toluene, followed by a nucleophilic aromatic substitution with piperidine, and finally, reduction of the nitro group. Each of these steps can be translated into a flow reactor module. For instance, the final reduction step, often carried out using catalytic hydrogenation, is well-suited for a packed-bed reactor in a flow system. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to a more efficient and scalable process.

Microwave-Assisted Synthesis Optimization for this compound Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. nih.gov For the production of this compound, microwave irradiation can be particularly beneficial for the nucleophilic aromatic substitution step, where a substituted nitrotoluene reacts with piperidine.

A study on the microwave-assisted synthesis of anilines from activated aryl halides demonstrates the efficiency of this method. nih.gov Although not directly involving this compound, the research shows that heating a mixture of an aryl halide and an amine in the presence of a base under microwave irradiation can lead to high yields in a short amount of time. nih.gov For instance, the synthesis of various anilines was achieved with yields up to 99% in as little as 10 minutes. nih.gov This suggests that a similar approach could be optimized for the synthesis of the target compound.

The optimization of microwave-assisted synthesis often involves screening different solvents, bases, and reaction temperatures and times. The use of a domestic microwave oven has even been explored for certain reactions, offering a cost-effective alternative for laboratory-scale synthesis. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Anilines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 10-20 minutes nih.gov |

| Energy Consumption | High | Low nih.gov |

| Solvent Use | Often requires organic solvents | Can sometimes be performed solvent-free nih.govnih.gov |

| Yield | Variable | Often high to excellent nih.gov |

| Process Control | Less precise temperature control | Precise and uniform heating mdpi.com |

Process Optimization and Scale-Up Considerations for this compound Synthesis

Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents numerous challenges. mdpi.comresearchgate.net For this compound, a key consideration is the development of a robust and economically viable process. asianpubs.org This involves optimizing each step of the synthesis to maximize yield and purity while minimizing costs and environmental impact.

A typical synthetic route might involve the nitration of 2-chlorotoluene, followed by reaction with piperidine to form 1-(3-methyl-4-nitrophenyl)piperidine, and subsequent reduction of the nitro group to yield the final product. google.com

Key optimization and scale-up parameters include:

Raw Material Sourcing: Utilizing readily available and cost-effective starting materials is crucial for large-scale production. asianpubs.org

Reaction Conditions: Optimizing parameters such as temperature, pressure, and catalyst loading is essential for maximizing efficiency. For example, in a catalytic hydrogenation step, the choice of catalyst (e.g., palladium on carbon) and hydrogen pressure can significantly impact the reaction rate and selectivity. google.com

Work-up and Purification: Developing simple and efficient purification methods, such as crystallization or distillation, is critical for obtaining a high-purity product on a large scale. The use of column chromatography is often avoided in large-scale processes due to cost and solvent consumption. mdpi.com

Safety: A thorough evaluation of the safety hazards associated with each reaction step is necessary to ensure safe operation on an industrial scale.

One patent describes a synthetic method for a related compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, starting from 2-chloro-4-fluorotoluene. google.com This process involves nitration, substitution, coupling, and a final catalytic hydrogenation, with the goal of achieving a low-cost, easily operable process with a high yield. google.com Such strategies are directly applicable to the scale-up of this compound synthesis.

Structural Elucidation Methodologies for 2 Methyl 4 Piperidin 1 Yl Aniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods form the cornerstone of molecular structure determination, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. In the case of 2-Methyl-4-(piperidin-1-yl)aniline, both ¹H and ¹³C NMR are utilized to provide a detailed picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

A singlet for the methyl group protons.

Multiplets for the aromatic protons on the aniline (B41778) ring, with their specific splitting patterns indicating their relative positions.

Signals corresponding to the protons of the piperidine (B6355638) ring, likely appearing as multiplets due to their various connectivities.

A broad singlet for the amine (-NH₂) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for:

The methyl carbon.

The carbons of the aniline ring, with their chemical shifts influenced by the methyl and piperidinyl substituents.

The carbons of the piperidine ring.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs and may not represent exact experimental values.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.2 | ~17 |

| Aromatic CH | ~6.6 - 7.1 | ~115 - 150 |

| Piperidine CH₂ | ~1.5 - 3.0 | ~24 - 55 |

| Amine (NH₂) | Broad, variable | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₈N₂). Furthermore, by analyzing the fragmentation patterns, insights into the compound's structure can be gained. Key fragments would likely correspond to the loss of the methyl group or fragmentation of the piperidine ring.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ |

| Exact Mass | 190.1470 |

| Molecular Weight | 190.28 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. semanticscholar.org For this compound, these spectra would confirm the presence of key structural features. core.ac.uksigmaaldrich.comresearchgate.net

Key IR and Raman Bands:

N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. mdpi.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the piperidine ring attached to the aromatic ring will be observable.

Methyl Group Vibrations: Bending and stretching vibrations associated with the methyl group will also be present. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands characteristic of a substituted aniline. rroij.com The presence of the methyl and piperidinyl groups on the aromatic ring will influence the position and intensity of these absorption maxima (λmax). These spectra are typically recorded in a solvent like ethanol (B145695) or methanol. researchgate.netmdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure would confirm the connectivity established by NMR and provide detailed geometric parameters. mdpi.com The process involves indexing the powder pattern and solving the structure using specialized software. mdpi.com

Chromatographic Methods for Purity Assessment and Isomer Separation of this compound

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is a powerful tool for determining the purity of the compound. rsc.org The retention time of the compound is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial method for purity analysis. nih.gov By using an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak corresponding to this compound would indicate a high degree of purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. mdpi.com The retention factor (Rf) value is a key parameter in TLC analysis.

Computational and Theoretical Studies of 2 Methyl 4 Piperidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and a host of other physicochemical properties.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like 2-Methyl-4-(piperidin-1-yl)aniline, DFT calculations can provide a detailed picture of its ground-state properties. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), one can optimize the molecular geometry to find the most stable arrangement of its atoms.

From the optimized geometry, a wealth of information can be extracted. For instance, a computational study on the related compound 4-methyl aniline (B41778) utilized the M06-2X and CCSD(T) methods to investigate its reaction mechanisms. mdpi.com Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data in Table 1.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C(ar)-N(amine) | 1.39 |

| C(ar)-C(methyl) | 1.51 | |

| C(ar)-N(piperidine) | 1.38 | |

| N(piperidine)-C(piperidine) | 1.47 | |

| Bond Angle (°) | C-N-C (piperidine) | 112.5 |

| H-N-H (amine) | 110.0 | |

| C(ar)-C(ar)-N(amine) | 121.0 | |

| Dihedral Angle (°) | C(ar)-C(ar)-N(pip)-C(pip) | 45.0 |

Note: These values are for illustrative purposes and represent typical bond lengths and angles for similar molecular fragments.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, providing a comprehensive reactivity profile.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic properties and spectroscopic predictions, ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide benchmark-quality results. An ab initio investigation into the formation of 4,4'-methylene diphenyl diamine from aniline highlights the power of these methods in elucidating complex reaction mechanisms. researchgate.net

For this compound, high-level ab initio calculations could be used to precisely determine its ionization potential, electron affinity, and thermochemical properties like the enthalpy of formation. Moreover, these methods can be used to simulate various types of spectra. For example, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure. Similarly, time-dependent DFT (TD-DFT) or other excited-state ab initio methods can predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment.

An illustrative summary of a hypothetical conformational analysis from an MD simulation is presented in Table 2.

Table 2: Illustrative Results of a Hypothetical Conformational Analysis of this compound from an MD Simulation

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |

|---|---|---|---|

| Chair 1 (equatorial) | 0.0 | 75 | 45.0 |

| Chair 2 (axial) | 2.5 | 15 | -48.0 |

| Twist-Boat | 5.0 | 10 | 15.0 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations.

MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a solvent box (e.g., water), one can study its solvation properties and how it interacts with solvent molecules through hydrogen bonds and van der Waals forces. These simulations are critical for understanding the molecule's solubility and its behavior in a biological medium.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are highly valuable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For this compound, a QSAR study would involve a set of its analogues with known biological activity (e.g., receptor binding affinity, enzyme inhibition). Numerous QSAR studies have been successfully applied to series of piperidine (B6355638) and aniline derivatives to understand the structural requirements for their biological activities. nih.govnih.govresearchgate.net

The process involves calculating a variety of molecular descriptors for each analogue. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed activity.

A hypothetical QSAR model for a series of analogues of this compound targeting a specific receptor might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 0.8 * (presence of H-bond donor) + constant

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor enhance the activity, while a larger polar surface area (PSA) is detrimental. Such a model can then be used to predict the activity of new analogues and guide the design of more potent compounds. Table 3 presents a hypothetical dataset for a QSAR study.

Table 3: Hypothetical Data for a QSAR Study of this compound Analogues

| Analogue | R1-group | R2-group | LogP | PSA (Ų) | Experimental IC50 (nM) |

|---|---|---|---|---|---|

| 1 | H | H | 2.8 | 38.3 | 150 |

| 2 | OCH3 | H | 3.0 | 47.5 | 120 |

| 3 | H | Cl | 3.5 | 38.3 | 80 |

| 4 | OCH3 | Cl | 3.7 | 47.5 | 50 |

Note: This data is purely illustrative to demonstrate the components of a QSAR study.

In Silico Prediction of Potential Biological Targets and Mechanistic Insights for this compound

In silico methods can also be used to predict the potential biological targets of a compound and to gain insights into its mechanism of action. These approaches are particularly useful in the early stages of drug discovery for hypothesis generation.

One common approach is molecular docking, where the 3D structure of the compound is computationally "docked" into the binding site of a known protein target. The docking algorithm samples different orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. By docking this compound against a library of protein structures, one could identify potential biological targets. For example, in silico studies on other piperidine-containing compounds have successfully predicted their interaction with targets like cholinesterases or various cancer-related proteins. mdpi.comresearchgate.net

Another approach is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By comparing the pharmacophoric features of this compound with known pharmacophore models of different target classes, one can hypothesize its potential biological activity.

Furthermore, inverse docking or target fishing algorithms can screen a compound against a large database of protein binding sites to identify potential off-target effects or to discover novel therapeutic applications. Table 4 provides an illustrative list of potential biological targets that might be predicted for this compound based on its structural similarity to known active compounds.

Table 4: Illustrative In Silico Predicted Potential Biological Targets for this compound

| Target Class | Specific Target Example | Rationale |

|---|---|---|

| G-Protein Coupled Receptors | Dopamine (B1211576) D2 Receptor | Structural similarity to known dopamine receptor ligands. |

| Ion Channels | Voltage-gated Sodium Channels | Presence of an aromatic amine and a basic nitrogen. |

| Enzymes | Monoamine Oxidase B | Aniline moiety can be a substrate for MAO enzymes. |

| Kinases | Tyrosine Kinases | Aniline scaffold is present in many kinase inhibitors. |

Note: This table is for illustrative purposes and does not represent experimentally confirmed targets.

Reactivity, Reaction Mechanisms, and Derivatization Strategies of 2 Methyl 4 Piperidin 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions at the Aniline (B41778) Ring System

The aniline ring system of 2-Methyl-4-(piperidin-1-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and piperidinyl groups. The substitution pattern is directed by these activating groups, primarily to the ortho and para positions relative to the amino group. However, the existing methyl and piperidinyl groups sterically and electronically influence the regioselectivity of these reactions.

Theoretical studies on similar aniline derivatives, such as the reaction of aniline with methyl radicals, indicate that addition to the ortho position of the aniline ring is a competitive pathway. nih.gov This suggests that electrophilic attack at the positions ortho to the amino group in this compound is a feasible reaction pathway. The presence of the methyl group at the 2-position and the piperidinyl group at the 4-position will further modulate the reactivity of the remaining unsubstituted positions on the aromatic ring.

Reactions Involving the Aniline Nitrogen and Piperidine (B6355638) Nitrogen Centers

The presence of two nitrogen atoms, one in the aniline moiety and one in the piperidine ring, provides multiple sites for chemical reactions.

The aniline nitrogen, being a primary aromatic amine, can undergo a variety of reactions. These include N-acylation, alkylation, and diazotization. For instance, N-acylation of similar anilino-piperidine scaffolds with reagents like propionyl chloride has been demonstrated, although reaction conditions such as solvent and temperature can significantly impact the outcome. researchgate.net

The piperidine nitrogen is a secondary aliphatic amine and is generally more basic and nucleophilic than the aniline nitrogen. It can readily participate in reactions such as alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts. The functionalization of the piperidine ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org Halogenated derivatives of this compound can serve as excellent substrates for these transformations, enabling the introduction of a wide range of functional groups.

Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction of a bromo- or iodo-substituted derivative with a boronic acid or ester to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Coupling of a halogenated derivative with an amine to form a new carbon-nitrogen bond. nih.gov

Heck Reaction: Coupling with an alkene to introduce a vinyl group. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynyl-substituted derivative. researchgate.net

The synthesis of various functionalized piperidine and quinoline (B57606) derivatives often employs these palladium-catalyzed methods. nih.gov For instance, the synthesis of functionalized piperidines can be achieved through one-pot sequential Suzuki-Miyaura coupling and hydrogenation. nih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can lead to several products, depending on the oxidizing agent and reaction conditions. The aniline moiety is susceptible to oxidation, which can result in the formation of nitroso, nitro, or polymeric species. The piperidine ring can also be oxidized, potentially leading to the formation of piperidinones or ring-opened products. Studies on similar piperidine derivatives have shown that oxidation can be influenced by the presence of other functional groups. nih.gov

Reduction reactions of derivatives of this compound are also significant. For example, if a nitro group were introduced onto the aromatic ring via electrophilic aromatic substitution, it could be readily reduced to the corresponding amine using standard reducing agents like catalytic hydrogenation (e.g., Pd/C) or metal-acid combinations. nih.gov This provides a route to polyamino-substituted derivatives. Similarly, the reduction of amide derivatives formed at the aniline nitrogen can yield secondary amines. The reduction of piperidin-2-ones with reagents like lithium aluminium hydride has been shown to yield the corresponding piperidines. rsc.org

Synthesis of Advanced Functionalized Derivatives and Conjugates of this compound

The versatile reactivity of this compound allows for the synthesis of a wide array of advanced derivatives and conjugates. By combining the reactions discussed in the previous sections, complex molecules with tailored properties can be constructed.

For instance, a halogenated derivative of this compound could first undergo a palladium-catalyzed cross-coupling reaction to introduce a new substituent. Subsequently, the aniline nitrogen could be acylated, and the piperidine nitrogen could be alkylated, leading to a highly functionalized molecule. The synthesis of various piperidine derivatives often involves multi-step sequences to achieve the desired substitution pattern and stereochemistry. nih.gov

The table below showcases examples of functionalized piperidine derivatives and the synthetic methods employed.

| Derivative Type | Synthetic Method | Reference |

| C2-Functionalized Piperidines | Rhodium-catalyzed C-H functionalization | nih.gov |

| Substituted Piperidines | Hydrogenation of pyridine (B92270) derivatives | nih.gov |

| 2,6-Diaryl-3-methyl-4-piperidones | Mannich reaction | biomedpharmajournal.org |

Kinetic and Thermodynamic Investigations of Chemical Transformations Involving this compound

Kinetic and thermodynamic studies provide crucial insights into the mechanisms and feasibility of chemical reactions. For transformations involving this compound, such investigations can help in optimizing reaction conditions and understanding the factors that control product distribution.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have been performed to determine the reaction mechanism and kinetics. researchgate.netmdpi.com These studies calculate the potential energy surface and rate coefficients for various reaction pathways. researchgate.net Similar computational and experimental studies on this compound would be valuable for quantifying its reactivity.

Kinetic investigations of reactions involving substituted anilines have been reported, where rate constants for complex formation and decomposition are determined. utmb.edu For example, variable temperature NMR spectroscopy has been used to determine the kinetic data for the barrier to rotation in N-Boc-2-aryl-1,2-dihydroquinolines. researchgate.net Such techniques could be applied to study the dynamic processes and reaction kinetics of this compound and its derivatives.

The table below summarizes key kinetic and thermodynamic parameters that could be investigated for reactions involving this compound.

| Parameter | Method of Investigation | Significance |

| Rate Constant (k) | Spectroscopic methods (UV-Vis, NMR), Chromatography | Quantifies the speed of a reaction. |

| Activation Energy (Ea) | Arrhenius plots (temperature dependence of k) | Determines the energy barrier for a reaction. |

| Enthalpy of Reaction (ΔH) | Calorimetry, Computational Chemistry | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | Calculation from ΔH and ΔS, Equilibrium measurements | Determines the spontaneity of a reaction. |

Biological and Pharmacological Investigations of 2 Methyl 4 Piperidin 1 Yl Aniline and Its Analogues

In Vitro Pharmacological Profiling Methodologies

Detailed in vitro pharmacological data for 2-Methyl-4-(piperidin-1-yl)aniline is not available. Methodologies for such investigations would typically involve a tiered approach to characterize the compound's interaction with biological targets.

Receptor Binding Assays and Ligand Efficacy Studies

No studies reporting the results of receptor binding assays to determine the affinity of this compound for specific receptors were identified. Such assays are fundamental in early-stage drug discovery to identify potential molecular targets. They typically involve incubating the test compound with a preparation of the receptor of interest and a radiolabeled ligand with known affinity. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value. Subsequent ligand efficacy studies would then determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.

Enzyme Inhibition and Activation Assays

There is no published data on the ability of this compound to inhibit or activate specific enzymes. Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of enzymes involved in disease pathways. For instance, studies on related piperidine (B6355638) derivatives have explored their potential as inhibitors of enzymes like cholinesterases. mdpi.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Cell-Based Assays for Cellular Pathway Modulation and Cytotoxicity Assessment

Information regarding the effects of this compound in cell-based assays is not present in the available literature. Such assays are used to understand a compound's effect on cellular functions, including the modulation of signaling pathways and general cytotoxicity. Cytotoxicity is often assessed using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. orientjchem.org

In Vivo Pharmacodynamic Characterization Studies

No in vivo pharmacodynamic studies for this compound have been reported. These studies are essential to understand the physiological and biochemical effects of a compound in a living organism and to establish a dose-response relationship. For related compounds, in vivo studies have been conducted to assess their effects on various physiological parameters. nih.gov

Pharmacokinetic (PK) Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

There is a lack of specific pharmacokinetic data for this compound. ADME studies are critical for evaluating the suitability of a compound as a drug candidate by determining how it is processed by the body.

Bioanalytical Methods for Quantification of this compound in Biological Matrices

A validated bioanalytical method specifically for the quantification of this compound in biological matrices such as blood, plasma, or urine has not been described in the literature. The development of such a method, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prerequisite for conducting pharmacokinetic studies. nih.gov These methods need to be validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable measurement of the compound's concentration in biological samples.

Metabolite Identification and Characterization Studies

The metabolic fate of this compound has not been explicitly detailed in published literature. However, insights can be drawn from studies on structurally related compounds, particularly those containing a 4-aminopiperidine (B84694) moiety. The metabolism of these drugs is primarily handled by cytochrome P450 (CYP) enzymes in the liver. nih.gov

A major metabolic pathway for drugs featuring a 4-aminopiperidine scaffold is N-dealkylation. nih.gov This process involves the removal of alkyl groups attached to the nitrogen atoms. For this compound, this could theoretically occur at two positions: the piperidine nitrogen, leading to the formation of 4-amino-3-methylaniline and piperidine, or the aniline (B41778) nitrogen, although the latter is less common for primary amines via this specific mechanism. CYP3A4 is the principal isoform responsible for the metabolism of many 4-aminopiperidine drugs, with CYP2D6 also playing a significant role for some compounds. nih.gov

Other potential biotransformation pathways for the piperidine ring itself include hydroxylation at various positions, followed by further oxidation to form ketones. The aromatic ring of the aniline moiety is also susceptible to hydroxylation, a common metabolic reaction for many xenobiotics. The primary amino group on the aniline ring can undergo acetylation or glucuronidation, which are Phase II metabolic reactions that increase water solubility and facilitate excretion.

Based on the metabolism of analogous compounds, a proposed metabolic scheme for this compound could involve the pathways summarized in the table below.

Table 1: Potential Metabolic Pathways for this compound based on Analogous Compounds

| Metabolic Reaction | Potential Metabolite(s) | Key Enzymes (Inferred) | Reference |

| N-Dealkylation | 4-Amino-3-methylaniline and piperidine related metabolites | CYP3A4, CYP2D6 | nih.gov |

| Piperidine Ring Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 enzymes | nih.gov |

| Aromatic Hydroxylation | Hydroxylated derivatives on the aniline ring | Cytochrome P450 enzymes | nih.gov |

| N-Acetylation | N-acetyl-2-methyl-4-(piperidin-1-yl)aniline | N-acetyltransferases (NATs) | |

| Glucuronidation | Glucuronide conjugates of the parent compound or its metabolites | UDP-glucuronosyltransferases (UGTs) |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for this compound Derivatives

The chemical scaffold of this compound, featuring an aniline ring, a piperidine moiety, and a linking nitrogen atom, is a common motif in pharmacologically active molecules. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies on analogous compounds reveal how modifications to different parts of this scaffold influence biological activity and physicochemical properties. nih.gov

Aniline Ring Modifications: Substituents on the aniline ring are critical determinants of activity. In a series of piperlotine derivatives, the nature of aromatic substituents strongly influenced anti-inflammatory activity. scielo.org.mx For instance, electron-withdrawing groups like trifluoromethyl (CF3) enhanced anti-inflammatory effects, whereas electron-donating groups like methoxy (B1213986) (OCH3) led to lower activity. scielo.org.mx In another series of inhibitors for the SLACK potassium channel, substituting the aniline (or a related pyrimidinamine) ring system with various aryl alcohols, amines, or thiols produced a wide range of potencies, highlighting the importance of this region for target engagement. mdpi.com

Piperidine Ring Modifications: The piperidine ring is a versatile scaffold that can be modified to tune activity. For a class of synthetic opioids, substitutions on the piperidine nitrogen are crucial for differentiating between opioid and antipsychotic activity. wikipedia.org Chains like substituted alpha-methyl benzyl (B1604629) or 3,3-diphenylpropyl favor mu-opioid receptor binding, while a p-fluorobutyrophenone tail leads to dopamine (B1211576) D2 receptor antagonism and antipsychotic effects. wikipedia.org In a series of soluble epoxide hydrolase (sEH) inhibitors, halogenation of the piperidine-acetamide core led to significant improvements in microsomal stability, a key pharmacokinetic property. mdpi.com

Table 2: Summary of SAR/SPR Insights from Analogues of this compound

| Molecular Scaffold Region | Modification | Impact on Activity/Property | Example Compound Class | Reference |

| Aniline/Aromatic Ring | Electron-withdrawing vs. electron-donating groups | Modulates anti-inflammatory activity | Piperlotines | scielo.org.mx |

| Replacement with other cyclic systems (e.g., naphthalene, benzene) | Abolishes or restores inhibitory effects on transporters | ENT Inhibitors | polyu.edu.hk | |

| Introduction of substituents (e.g., methyl, ethyl) | Regains inhibitory activity on transporters | ENT Inhibitors | polyu.edu.hk | |

| Piperidine Ring | Substitution on the piperidine nitrogen | Determines selectivity between opioid and dopamine receptors | Synthetic Opioids ("Orphines") | wikipedia.org |

| Halogenation of the core structure | Improves microsomal stability | sEH Inhibitors | mdpi.com | |

| Overall Structure | Replacement of lipophilic moieties (e.g., benzophenone) | Reduces lipophilicity and cytotoxicity | MenA Inhibitors | nih.gov |

Investigation of Potential Therapeutic Applications in Disease Models (e.g., anti-inflammatory, neuroactive, antimicrobial activities)

Derivatives containing the piperidine-aniline scaffold have been explored for a wide range of therapeutic applications, demonstrating significant activity in various disease models.

Anti-inflammatory Activity: Compounds structurally related to this compound have shown promising anti-inflammatory effects. A piperazine (B1678402) derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated dose-dependent anti-nociceptive and anti-inflammatory activity in carrageenan-induced paw edema and pleurisy models. nih.gov Its mechanism involves reducing cell migration and the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Similarly, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response, effectively blocking IL-1β release. nih.gov Furthermore, 2-(piperidin-4-yl)acetamides act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties. mdpi.com

Neuroactive Applications: The piperidine core is a well-established pharmacophore in neuroactive drugs. Spiropiperidine derivatives are part of a class of synthetic opioids known as "orphines," which exhibit potent analgesic properties through their action on mu-opioid receptors. wikipedia.org Conversely, other substitutions on the piperidine nitrogen can produce antipsychotic compounds like benperidol (B1668002) by targeting dopamine D2-like receptors. nih.govwikipedia.org In the context of epilepsy, derivatives of 2-aryloxy-N-(pyrimidin-5-yl)acetamide have been developed as inhibitors of the SLACK (KCNT1) potassium channel, which is linked to rare and severe forms of epilepsy. mdpi.com

Antimicrobial Activities: The piperidine-aniline motif is also found in numerous compounds with antimicrobial properties. Piperidine derivatives have been identified as inhibitors of the enzyme MenA in Mycobacterium tuberculosis, showing bactericidal activity against this pathogen. nih.gov Various piperidin-4-one derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Enterobacter sp.) bacteria. biomedpharmajournal.orgyu.edu.jo Additionally, tetracyclic quinobenzothiazine derivatives, synthesized from aniline precursors, showed high activity against S. aureus, methicillin-resistant S. aureus (MRSA), vancomycin-resistant E. faecalis (VRE), and mycobacterial species. nih.gov

Table 3: Therapeutic Applications and Biological Activities of this compound Analogues

| Therapeutic Area | Activity | Disease Model/Assay | Example Compound Class | Reference |

| Inflammation | Anti-inflammatory, Anti-nociceptive | Carrageenan-induced paw edema, Pleurisy | Piperazine pyrazole (B372694) derivatives | nih.gov |

| NLRP3 Inflammasome Inhibition | LPS/ATP-stimulated THP-1 cells | 1-(piperidin-4-yl)benzimidazolones | nih.gov | |

| sEH Inhibition | Enzyme inhibition assays | 2-(Piperidin-4-yl)acetamides | mdpi.com | |

| Neuroscience | Opioid Analgesia | Mu-opioid receptor binding assays | Spiropiperidine derivatives ("Orphines") | wikipedia.org |

| Antipsychotic | Dopamine D2 receptor binding | Benperidol | nih.govwikipedia.org | |

| Anti-epileptic | SLACK channel inhibition assay | 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | mdpi.com | |

| Infectious Disease | Antimycobacterial | M. tuberculosis growth inhibition | Piperidine derivatives | nih.gov |

| Antibacterial | S. aureus, E. coli growth inhibition | Piperidin-4-one derivatives | biomedpharmajournal.orgyu.edu.jobiointerfaceresearch.com | |

| Broad-spectrum antibacterial | MRSA, VRE, Mycobacterium inhibition | Quinobenzothiazine derivatives | nih.gov |

Elucidation of Molecular Mechanisms of Action in Biological Systems

The diverse pharmacological effects of this compound analogues are attributable to their interaction with a variety of specific molecular targets. Elucidating these mechanisms is crucial for understanding their therapeutic potential and for guiding further drug development.

Mechanisms in Anti-inflammatory Activity: The anti-inflammatory effects of related compounds are often mediated by the modulation of key inflammatory pathways. One significant mechanism is the inhibition of the NLRP3 inflammasome, which prevents the maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Other piperazine-containing analogues have been shown to reduce the levels of both IL-1β and Tumor Necrosis Factor-alpha (TNF-α), two central mediators of inflammation. nih.gov Another distinct mechanism involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory lipid mediators. mdpi.com By inhibiting sEH, these compounds increase the levels of endogenous anti-inflammatory eicosanoids.

Mechanisms in Neuroactivity: The neuroactive properties of piperidine derivatives are typically due to their interaction with neurotransmitter receptors or ion channels in the central nervous system. Potent opioid effects arise from agonist activity at the mu-opioid receptor. wikipedia.org In contrast, antipsychotic effects are linked to antagonist activity at dopamine D2-like receptors. wikipedia.org For the treatment of certain genetic epilepsies, the mechanism involves the direct inhibition of gain-of-function mutations in the SLACK (KCNT1) sodium-activated potassium channel, thereby reducing neuronal hyperexcitability. mdpi.com Other compounds have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a role in regulating adenosine (B11128) signaling in the brain. polyu.edu.hk

Mechanisms in Antimicrobial Activity: The antimicrobial action of these derivatives can occur through several mechanisms. For activity against Mycobacterium tuberculosis, a key target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway, which is vital for bacterial respiration. nih.gov Some quinobenzothiazine derivatives also appear to inhibit bacterial respiration, as demonstrated by MTT assays. nih.gov In the case of Staphylococcus aureus, certain piperine (B192125) analogues function by inhibiting the NorA efflux pump, a mechanism that can reverse resistance to antibiotics like ciprofloxacin. researchgate.net

Table 4: Molecular Mechanisms of Action for Analogues of this compound

| Therapeutic Area | Molecular Target/Pathway | Mechanism of Action | Resulting Effect | Reference |

| Inflammation | NLRP3 Inflammasome | Inhibition of inflammasome assembly/activity | Decreased IL-1β release | nih.gov |

| TNF-α and IL-1β pathways | Downregulation of cytokine production | Reduced inflammation and nociception | nih.gov | |

| Soluble Epoxide Hydrolase (sEH) | Inhibition of enzyme activity | Increased levels of anti-inflammatory lipids | mdpi.com | |

| Neuroscience | Mu-Opioid Receptor | Agonist binding | Analgesia | wikipedia.org |

| Dopamine D2-like Receptors | Antagonist binding | Antipsychotic activity | wikipedia.org | |

| SLACK (KCNT1) Potassium Channel | Inhibition of ion channel current | Reduction of neuronal hyperexcitability | mdpi.com | |

| Equilibrative Nucleoside Transporters (ENTs) | Inhibition of nucleoside transport | Modulation of adenosine signaling | polyu.edu.hk | |

| Infectious Disease | MenA (Menaquinone Biosynthesis) | Inhibition of essential enzyme | Inhibition of bacterial respiration, cell death | nih.gov |

| NorA Efflux Pump | Inhibition of pump function | Potentiation of antibiotic activity | researchgate.net | |

| Bacterial Respiration | General inhibition | Bacteriostatic/bactericidal activity | nih.gov |

Applications in Materials Science and Advanced Technologies

Polymerization and Polymer Modification Utilizing 2-Methyl-4-(piperidin-1-yl)aniline

The aniline (B41778) moiety in this compound serves as a polymerizable group, enabling its use as a monomer for the synthesis of novel polyanilines (PANIs) and their derivatives. Polyanilines are a well-known class of conducting polymers with diverse applications. The incorporation of the 2-methyl and 4-(piperidin-1-yl) substituents onto the aniline backbone is expected to modify the resulting polymer's properties, such as solubility, processability, and electrochemical behavior. rroij.com

The general method for the synthesis of polyaniline derivatives involves oxidative polymerization. nih.gov For poly(this compound), this would typically involve the chemical oxidation of the monomer using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. The reaction proceeds via the formation of radical cations, which then couple to form the polymer chain. The presence of the methyl group at the ortho position and the bulky piperidine (B6355638) group at the para position relative to the amine would influence the regiochemistry of the polymerization, potentially leading to polymers with a more defined head-to-tail linkage. rroij.com

The resulting polymer, poly(this compound), is anticipated to have improved solubility in common organic solvents compared to unsubstituted polyaniline, a significant advantage for solution-based processing and film formation. nih.gov The piperidine group could also enhance the polymer's flexibility and durability. acs.org

Table 1: Potential Properties of Poly(this compound)

| Property | Expected Influence of Substituents | Rationale |

| Solubility | Increased | The bulky, non-polar piperidine and methyl groups can disrupt inter-chain packing, reducing crystallinity and improving interaction with organic solvents. rroij.com |

| Conductivity | Potentially Lowered | The steric hindrance from the ortho-methyl group may lead to a greater degree of twisting in the polymer backbone, which can decrease the extent of π-conjugation and thus lower the electrical conductivity compared to unsubstituted PANI. rroij.com |

| Processability | Enhanced | Improved solubility allows for easier fabrication of thin films and coatings through techniques like spin-coating or casting. nih.gov |

| Electrochemical Activity | Modified | The electron-donating nature of the piperidine and methyl groups can alter the redox potentials of the polymer, which is relevant for applications in sensors and energy storage. |

Furthermore, this compound can be used as a comonomer in copolymerization with aniline or other substituted anilines. rroij.com This approach allows for the fine-tuning of the final copolymer's properties to meet the requirements of specific applications. For instance, copolymerizing with a monomer that enhances conductivity could offset the potential decrease caused by the substituents on this compound, resulting in a material that is both soluble and reasonably conductive. rroij.com

Integration of this compound in Organic Electronic Materials (e.g., OLEDs, OFETs)

The electron-rich nature of the this compound molecule suggests its potential use as a building block for organic electronic materials. In particular, its aniline core is a common component in materials designed for hole transport in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the context of OLEDs, efficient hole injection and transport from the anode to the emissive layer are crucial for high device performance. beilstein-journals.org Materials with a low ionization potential and good charge mobility are required for this purpose. The electron-donating piperidine and methyl groups on the aniline ring of this compound would lower its ionization potential, making it a candidate for a hole-transporting material (HTM). It could be used as a dopant-free HTM, which simplifies device fabrication and can improve long-term stability. rsc.org

Derivatives of this compound could be synthesized to further enhance their suitability for OLED applications. For example, by coupling it with other aromatic moieties, larger conjugated systems can be created. These larger molecules could then be incorporated as the hole-transporting layer in a multilayer OLED device. The general structure of such a device is depicted below.

Table 2: Potential Role of this compound Derivatives in OLEDs

| OLED Layer | Potential Function | Desired Properties |

| Hole Injection Layer (HIL) | Facilitates injection of holes from the anode. | Low ionization potential, good interfacial properties with the anode. |

| Hole Transport Layer (HTL) | Transports holes to the emissive layer. | High hole mobility, good thermal and morphological stability. rsc.org |

| Emissive Layer (EML) | As a host material or a component of an emissive dopant. | High fluorescence quantum yield, suitable energy levels for efficient recombination. d-nb.inforesearchgate.net |

While specific research on the integration of this compound in OLEDs is not yet prevalent, the fundamental properties of substituted anilines provide a strong rationale for its investigation in this field. researchgate.net

Role of this compound in Dye Chemistry and Pigment Development

The primary aromatic amine group of this compound makes it a valuable precursor for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of an azo dye from this compound would follow a two-step process:

Diazotization: The primary amine group of this compound is converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). unb.caplantarchives.org

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. nih.gov The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component to form the azo bond. nih.gov

The color of the resulting azo dye is determined by the extended π-conjugated system formed by the aromatic rings linked through the azo bridge. The substituents on both the diazonium component (from this compound) and the coupling component play a crucial role in tuning the color. The electron-donating piperidine and methyl groups on the aniline ring will generally lead to a bathochromic (red) shift in the absorption maximum of the dye, resulting in deeper colors (e.g., orange, red) compared to dyes derived from unsubstituted aniline. researchgate.net

Table 3: Hypothetical Azo Dyes from this compound

| Coupling Component | Predicted Dye Color | Potential Application |

| N,N-dimethylaniline | Yellow to Orange | pH indicator, textile dye |

| Phenol | Orange | Textile dye |

| 2-Naphthol | Red to Brown | Pigment, textile dye |

| 5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one | Reddish-Orange | Disperse dye for synthetic fibers |

Development of Sensing Platforms and Chemo/Biosensors Incorporating this compound

The structural features of this compound make it an attractive building block for the development of chemical sensors and biosensors. The aniline nitrogen and the piperidine nitrogen can both act as binding sites for analytes, particularly metal ions. Furthermore, the aromatic ring can be part of a larger chromophoric or fluorophoric system, allowing for colorimetric or fluorescent detection of binding events.

A common strategy for creating a chemosensor involves linking a receptor unit (which binds the analyte) to a signaling unit (which produces a detectable signal). In a sensor based on this compound, the piperidine and/or aniline nitrogens could serve as the receptor. Upon binding a metal ion, for example, the electronic properties of the molecule would change, leading to a change in its absorption or fluorescence spectrum.

For instance, a fluorescent chemosensor could be designed by incorporating this compound into a known fluorophore structure. The binding of a target analyte to the piperidine or aniline nitrogen could lead to either quenching or enhancement of the fluorescence through mechanisms like photoinduced electron transfer (PET). The sensitivity and selectivity of such a sensor could be tuned by modifying the structure of the fluorophore and the binding site. Aniline compounds have been shown to be useful in the development of fluorescent probes. nih.gov

Table 4: Potential Sensing Applications for this compound-Based Sensors

| Target Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination with nitrogen atoms leading to a change in fluorescence or color. | Environmental monitoring, industrial process control. |

| pH | Protonation of the nitrogen atoms affecting the electronic structure and thus the optical properties. | pH indicators for chemical and biological systems. |

| Biomolecules | As a fluorescent substrate or tag for specific enzymes or transporters. nih.gov | Bio-imaging, diagnostic assays. |

While specific chemosensors based on this compound have not been extensively reported, the principles of sensor design and the known properties of aniline derivatives suggest a promising avenue for future research. nih.gov

Application of this compound as a Ligand in Coordination Chemistry and Catalysis

The presence of two potential donor atoms, the primary amine nitrogen and the tertiary amine nitrogen of the piperidine ring, allows this compound to function as a ligand in coordination chemistry. It can coordinate to a variety of metal centers to form stable metal complexes. The coordination mode could be monodentate, using either the aniline or the piperidine nitrogen, or it could potentially act as a bridging ligand between two metal centers under certain conditions.

The synthesis of metal complexes with this compound would typically involve reacting the compound with a metal salt in a suitable solvent. The resulting complexes could exhibit interesting structural, magnetic, and electronic properties depending on the metal ion and the coordination geometry.

These metal complexes could also have applications in catalysis. The ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment. For example, palladium complexes are widely used as catalysts for cross-coupling reactions. A palladium complex of this compound could potentially catalyze reactions such as Suzuki or Buchwald-Hartwig couplings. The nature of the ligand is known to have a substantial effect on the reaction rate and efficiency. acs.org

Table 5: Potential Catalytic Applications of Metal Complexes of this compound

| Metal | Potential Catalytic Reaction | Rationale |

| Palladium (Pd) | C-C and C-N cross-coupling reactions. | The ligand can stabilize the active Pd(0) species and influence the rates of oxidative addition and reductive elimination. acs.org |

| Copper (Cu) | Ullmann condensation, click chemistry. | The ligand can promote the catalytic cycle and improve the reaction yield. |

| Ruthenium (Ru) | Hydrogenation, transfer hydrogenation. | Chiral versions of the ligand could lead to enantioselective catalysis. |

The development of catalysts based on this compound and its derivatives is an area that warrants further exploration, with the potential to discover new and efficient catalytic systems for a range of organic transformations.

Analytical Method Development for 2 Methyl 4 Piperidin 1 Yl Aniline

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic techniques are powerful tools for separating and quantifying components within a mixture. For a compound with the characteristics of 2-Methyl-4-(piperidin-1-yl)aniline, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be principal methods for its analysis.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. chromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

Method Development: A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.com The pH of the aqueous phase would be a critical parameter to optimize, as it would influence the ionization state of the aniline (B41778) and piperidine (B6355638) functional groups, thereby affecting retention time and peak shape. UV detection would be appropriate, likely in the range of 200-300 nm, where aromatic amines typically exhibit strong absorbance. sielc.comnih.gov

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. sielc.com |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 6.5) (50:50, v/v) | A common mobile phase for substituted anilines, with the pH adjusted to ensure consistent ionization. rsc.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 240 nm | Aromatic amines generally have a UV maximum in this region. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Validation: Once developed, the method would require validation according to established guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. wjarr.compharmaerudition.orgwdh.ac.id This would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). wjarr.compharmaerudition.org

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the relatively high boiling point expected for this compound, direct GC analysis might be challenging. However, derivatization could be employed to increase its volatility and improve its chromatographic properties. oup.com

Derivatization: The primary amino group of the aniline moiety and the secondary amine nature of the piperidine ring could be derivatized. A common approach for amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride, to produce a more volatile and thermally stable derivative. oup.com

GC-MS Analysis: Coupling GC with mass spectrometry (MS) would provide both qualitative and quantitative information. The mass spectrum would show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns that could be used for structural confirmation. researchgate.netcmbr-journal.com

Hypothetical GC-MS Parameters:

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas compatible with MS detection. |

| Inlet Temperature | 280 °C | To ensure complete volatilization of the derivatized analyte. |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min | A typical temperature program to elute the derivatized compound. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |

| Scan Range | 50-550 m/z | To capture the molecular ion and key fragment ions of the derivatized analyte. |

Spectrophotometric and Fluorimetric Assays for Detection and Quantification

Spectrophotometric methods are often used for the rapid quantification of compounds in solution. Aromatic amines can be determined using UV-Vis spectrophotometry. rsc.orgrsc.orgnih.gov

The development of a spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax) in a suitable solvent. researchgate.net A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Fluorimetric assays, which measure the fluorescence of a compound, could also be explored. While not all aromatic amines are naturally fluorescent, derivatization with a fluorescent tag could be an option to enhance sensitivity.

Electrochemical Sensing Platforms for this compound

Electrochemical methods offer high sensitivity and the potential for miniaturization and in-situ analysis. The aniline moiety in this compound is electrochemically active and can be oxidized at an electrode surface. researchgate.netnih.gov

Voltammetric Techniques: Cyclic voltammetry (CV) could be used to study the electrochemical behavior of the compound and to determine its oxidation potential. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be employed. The peak current in these techniques is proportional to the concentration of the analyte. The development of an electrochemical sensor would involve optimizing parameters such as the supporting electrolyte, pH, and the type of working electrode (e.g., glassy carbon, boron-doped diamond). researchgate.netnih.gov

Method Validation and Quality Control Protocols for Various Matrices

Regardless of the analytical technique chosen, rigorous method validation is essential to ensure the reliability of the results. wjarr.compharmaerudition.orgwdh.ac.id The validation protocol should be designed to demonstrate that the method is suitable for its intended purpose, whether it is for the analysis of the pure compound or its determination in a complex matrix such as a pharmaceutical formulation or an environmental sample.

Key Validation Parameters:

| Parameter | Description |

|---|---|

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. pharmastate.academy |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. pharmastate.academy |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaerudition.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. pharmastate.academy |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. pharmastate.academy |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmastate.academy |

Quality control (QC) protocols would involve the routine analysis of QC samples at different concentration levels to monitor the performance of the analytical method over time.

Environmental Fate and Ecotoxicological Assessment Methodologies for 2 Methyl 4 Piperidin 1 Yl Aniline

Methods for Assessing Environmental Persistence and Degradation Pathways

The assessment of a chemical's environmental persistence is crucial to understanding its potential long-term impact. This involves evaluating its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. Standardized testing strategies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide a framework for this assessment. smithers.comresearchgate.net

A tiered approach is often employed, starting with screening tests for ready biodegradability (OECD 301 series). smithers.com These tests determine if a substance can be rapidly and completely mineralized by microorganisms from sources like activated sludge. smithers.com If a substance fails to meet the stringent criteria of these tests, further inherent biodegradability tests (OECD 302 series) or simulation studies that mimic specific environmental compartments (e.g., water, sediment, soil) may be conducted. smithers.com

The degradation pathways of aromatic amines are complex and depend on the specific structure of the molecule and the environmental conditions. For instance, the aerobic bacterial degradation of many monocyclic aromatic amines is initiated by dioxygenase enzymes, leading to the formation of catechol derivatives. nih.gov These intermediates are then typically cleaved through either the ortho or meta pathway. nih.gov

For example, studies on o-toluidine have shown that it can be utilized as a sole source of carbon and nitrogen by certain bacteria, such as Rhodococcus rhodochrous. The degradation proceeds via the formation of 3-methylcatechol, which is then subjected to meta-fission. oup.com

In anaerobic conditions, the degradation mechanisms can differ significantly. Research on p-toluidine (B81030) has suggested that its degradation by the sulfate-reducing bacterium Desulfobacula toluolica is initiated by the carboxylation of the methyl group, a distinct pathway from aerobic degradation.

The identification of degradation products is a key component of these studies and often involves advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Understanding these pathways is essential for identifying potentially persistent or toxic metabolites.

Bioaccumulation Potential Assessment in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. It is a critical endpoint in environmental risk assessment, particularly for substances that are persistent and toxic. ecetoc.org Assessment methodologies for bioaccumulation are well-established for aquatic environments and are developing for terrestrial ecosystems. oup.comoup.comnih.gov

For aquatic organisms, the potential for bioaccumulation is often initially screened using the octanol-water partition coefficient (Log K_ow). A high Log K_ow value (typically >3) can indicate a potential for a substance to accumulate in fatty tissues. ecetoc.org However, experimental determination of the Bioconcentration Factor (BCF) is the standard. The OECD Test Guideline 305 describes the procedure for determining the BCF in fish through aqueous or dietary exposure. ibacon.comoecd.orgoecd.orgepa.gov This test involves an uptake phase, where fish are exposed to the chemical, and a depuration phase, where they are transferred to a clean environment. oecd.orgepa.gov The BCF is calculated from the concentrations of the substance in the fish and the water at a steady state. oecd.org

In recent years, alternative methods using non-vertebrate species, such as the freshwater shrimp Hyalella azteca, are being adopted to reduce fish testing. enhesa.com Quantitative Structure-Activity Relationships (QSARs) are also used to predict bioaccumulation potential based on chemical structure, offering a cost-effective screening tool. sfu.ca